![molecular formula C4H4N2O2S B086453 5-Methyl-4-nitro-1,2-thiazole CAS No. 1073-19-4](/img/structure/B86453.png)
5-Methyl-4-nitro-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitro-1,2-thiazole is a type of organic compound that belongs to the class of compounds known as 4,5-disubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of 5-Methyl-4-nitro-1,2-thiazole involves several steps. One of the main synthetic routes to nitroazoles is the nitration reaction of azoles with nitric acid or a sulfuric–nitric acid mixture . The nitration reactions with such nitrating agents as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N -nitropicolinium tetrafluoroborate are reported . The nitroazole preparation from different cyclic systems or from aminoazoles or based on heterocyclization is the subject of wide speculation .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The ability of azoles to electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media . The introduction of electron-donating substituents into the pyrazole ring facilitates the nitration process, while the introduction of electron-withdrawing substituents retards it .
Mechanism of Action
Thiazoles are found in many potent biologically active compounds. They may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . The compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Safety and Hazards
Future Directions
Thiazoles have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Researchers continuously make attempts to incorporate these strategies for the synthesis of sulfur-containing heterocyclic compounds such as thiazoles, thiazolidines, and benzothiazoles, etc .
properties
IUPAC Name |
5-methyl-4-nitro-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKCXLNWRWKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631709 |
Source
|
Record name | 5-Methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitro-1,2-thiazole | |
CAS RN |
1073-19-4 |
Source
|
Record name | 5-Methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.